Lithiumthiophene-2-sulfinate
Description
Significance of Heteroaromatic Scaffolds in Modern Organic Synthesis
Heterocyclic compounds, which incorporate atoms other than carbon into their cyclic structures, are fundamental to organic chemistry. idosi.org More than 90% of new drugs contain such scaffolds. idosi.orgresearchgate.net Among these, heteroaromatic scaffolds—cyclic, planar systems containing heteroatoms that participate in a delocalized π-electron system—are of paramount importance.
Thiophene (B33073) is a five-membered aromatic heterocycle containing a sulfur atom. nih.gov This scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules and its ability to serve as a bio-isosteric replacement for phenyl rings, often improving a compound's metabolic stability and binding affinity. nih.gov Molecules incorporating the thiophene nucleus exhibit a broad range of biological activities and are also integral to the development of advanced materials like organic semiconductors. nih.govrsc.orgmdpi.com The structural rigidity and electron-rich nature of the thiophene ring make it an attractive building block for creating complex molecular architectures. mdpi.com
Overview of Organosulfur Compounds in Chemical Transformations
Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are ubiquitous in nature and synthetic chemistry. taylorandfrancis.com They are found in essential amino acids like cysteine and methionine, as well as in numerous coenzymes and vitamins. britannica.com In the laboratory, they serve as versatile reagents and intermediates for synthesizing new molecules. britannica.comacs.org
The sulfur atom can exist in various oxidation states, leading to a diverse range of functional groups, including thiols, sulfides, sulfoxides, and sulfones. britannica.com This versatility allows organosulfur compounds to participate in a wide array of chemical transformations. nih.gov Sulfinate salts (RSO₂⁻), for instance, are particularly valuable due to their dual reactivity; they can act as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions. researchgate.netnih.gov This multifaceted nature has made them powerful tools for constructing C–S, N–S, and S–S bonds, which are crucial linkages in many functional molecules. rsc.org
Evolution of Lithium Organometallic Reagents in Directed Functionalization
Organolithium reagents (R-Li) are highly reactive organometallic compounds widely used in organic synthesis for their ability to form carbon-carbon bonds through nucleophilic addition and deprotonation. wikipedia.org A particularly powerful application of these reagents is in the directed ortho-metalation (DoM) of aromatic and heteroaromatic rings. wikipedia.orgresearchgate.net
In this process, a functional group on the ring, known as a directing metalating group (DMG), coordinates to the lithium ion. wikipedia.orgresearchgate.net This coordination positions the organolithium base to selectively remove a proton from the adjacent (ortho) position, creating a new, regioselectively-formed organolithium intermediate. wikipedia.orguni-muenchen.de This intermediate can then be trapped with various electrophiles to install a new functional group with high precision. researchgate.net This strategy provides a reliable method for synthesizing specifically substituted aromatic compounds, which can be difficult to achieve through traditional electrophilic aromatic substitution methods. wikipedia.org The use of lithium reagents for the functionalization of heterocycles like thiophene is a well-established and synthetically valuable technique. organicchemistrydata.orgorgsyn.orgorganic-chemistry.org
The Unique Role of Sulfinate Salts in Cross-Coupling and Functionalization Reactions
Sulfinate salts have emerged as highly versatile and effective coupling partners in a variety of transition-metal-catalyzed reactions. researchgate.net They are generally stable, easy to prepare, and can be used in place of other organometallic reagents, such as those based on boron or tin. acs.org One of their most significant applications is in desulfinylative cross-coupling reactions, where the sulfinate group acts as a leaving group, enabling the formation of new carbon-carbon bonds. rsc.orgrsc.org
Heteroaromatic sulfinates, including thiophene-2-sulfinate, have proven to be excellent nucleophilic partners in palladium-catalyzed cross-couplings with aryl halides. acs.orgrsc.org These reactions can proceed with high efficiency and chemoselectivity, often under environmentally benign conditions such as in aqueous media, and without the need for additional bases or co-catalysts. rsc.orgrsc.org Furthermore, sulfinates can serve as precursors to sulfonyl radicals, which can then participate in a range of functionalization reactions. nih.govnih.gov This dual reactivity makes sulfinate salts, and by extension lithium thiophene-2-sulfinate, powerful and adaptable building blocks in modern synthetic chemistry.
Table 1: Research Findings on Desulfinylative Cross-Coupling of Thiophene Sulfinates This table is interactive. You can sort and filter the data.
| Catalyst System | Coupling Partner | Solvent | Key Finding | Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Aryl bromides | Aqueous media | Environmentally benign method, no base or additives needed. | Very good | rsc.org |
| PdCl₂ / PPh₃ | Aryl bromides | Aqueous media | Nearly quantitative yields achieved in water. | High | rsc.org |
| Nickel/Photoredox | Aryl/Vinyl halides | Not specified | Allows coupling with less reactive aryl chlorides at room temp. | Good to excellent | nih.gov |
| Copper(II) acetate (B1210297) | Organoboronic acids | Dichloromethane/DMSO | Mild method for preparing aryl and alkenyl sulfones. | Moderate to good | researchgate.net |
Research Landscape and Challenges in Thiophene Ring Derivatization
Despite the value of thiophene-containing molecules, the functionalization of the thiophene ring presents several challenges. Thiophene has a high degree of aromatic stabilization energy, which can make it less reactive than other heterocycles like furan (B31954) or pyrrole, particularly in reactions that disrupt the aromatic system, such as dearomatization. rsc.orgnih.gov
Furthermore, the sulfur atom in the thiophene ring can act as a catalyst poison by strongly coordinating to transition metal catalysts, which can hinder the efficiency of cross-coupling and other metal-catalyzed reactions. mdpi.com Achieving regioselectivity can also be difficult, as multiple reactive sites may be available on a substituted thiophene ring. rsc.orgacs.org
Current research focuses on overcoming these challenges by developing innovative synthetic methods. These include direct C-H activation/functionalization, which avoids the need for pre-functionalized starting materials, and the development of novel catalytic systems that are more tolerant to sulfur. nih.govacs.org Asymmetric dearomatization strategies are also being explored to access chiral, non-aromatic thiophene derivatives. rsc.orgnih.govrsc.org The development of versatile reagents like lithium thiophene-2-sulfinate contributes significantly to this landscape by providing a pre-functionalized, regiochemically defined handle that can be used in a variety of subsequent transformations. rsc.orgrsc.org
Structure
2D Structure
Properties
Molecular Formula |
C4H3LiO2S2 |
|---|---|
Molecular Weight |
154.2 g/mol |
IUPAC Name |
lithium;thiophene-2-sulfinate |
InChI |
InChI=1S/C4H4O2S2.Li/c5-8(6)4-2-1-3-7-4;/h1-3H,(H,5,6);/q;+1/p-1 |
InChI Key |
DKAWVVGMLXBUBZ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CSC(=C1)S(=O)[O-] |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Lithiumthiophene 2 Sulfinate
Desulfinylative Cross-Coupling Reactions
Desulfinative cross-coupling is a powerful method for C-C bond formation where a sulfinate group is extruded as sulfur dioxide (SO₂). nih.gov This approach is advantageous as it utilizes stable, easy-to-handle sulfinate salts and releases gaseous SO₂ as the primary byproduct. nih.gov Thiophene (B33073) sulfinates, in particular, serve as effective precursors for the synthesis of aryl-substituted thiophenes, which are significant structural motifs in pharmaceuticals and materials science. researchgate.netnih.gov
Palladium catalysis is central to the successful implementation of desulfinylative coupling with thiophene-2-sulfinate. These protocols typically involve a Pd(0) active species that mediates the union of the thiophene moiety with an electrophilic partner, most commonly an aryl halide. nih.govresearchgate.net
The palladium-catalyzed desulfinylative coupling of thiophene-2-sulfinate has been successfully applied to a range of aryl halides, particularly aryl bromides. The reaction demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aryl bromide partner, leading to good to excellent yields of the corresponding aryl-substituted thiophenes. researchgate.net
However, the scope has some limitations. The reactivity of the heteroaromatic sulfinate itself can be influenced by its electronic properties. For instance, in certain transition-metal-free systems, electron-rich heteroaryl sulfinates like sodium thiophene-2-sulfinate have shown very low reactivity. cas.cn While palladium-catalyzed systems are generally more robust, the efficiency can still be substrate-dependent. The reaction is also highly effective for other heteroaromatic sulfinates, such as those derived from furan (B31954). rsc.org The scope extends to various heteroaromatic bromides, including quinoline (B57606) and benzothiophene (B83047) derivatives, showcasing the protocol's versatility. nih.gov
| Aryl Bromide | Substituent Type | Yield (%) | Notes |
|---|---|---|---|
| 4-Bromoanisole | Electron-donating (-OCH₃) | Good to Excellent | Demonstrates compatibility with electron-rich systems. |
| 4-Bromobenzonitrile | Electron-withdrawing (-CN) | Good to Excellent | Demonstrates compatibility with electron-poor systems. |
| 1-Bromo-4-fluorobenzene | Halogen (-F) | Excellent | Reaction proceeds efficiently. |
| 2-Bromopyridine | Heteroaromatic | Good | Applicable to heteroaromatic halides. |
| 3-Bromobenzothiophene | Heteroaromatic | Good | Highlights applicability to fused ring systems. nih.gov |
The electronic nature of the substituents on the aryl halide coupling partner significantly impacts the efficiency of the desulfinylative reaction. Generally, aryl halides bearing electron-withdrawing groups tend to react more readily. This is consistent with the proposed mechanistic step of oxidative addition to the Pd(0) center, which is typically accelerated by electron-deficient aryl halides. mdpi.comsemanticscholar.org
Conversely, electron-rich aryl halides can lead to slower reaction rates. mdpi.com Despite this, the methodology is robust enough to provide good yields with both types of substrates, often by adjusting reaction conditions. researchgate.netmdpi.com For example, in related copper-catalyzed C-S couplings, electron-poor substrates, while highly reactive, sometimes show poor chemoselectivity, whereas electron-rich substrates are less reactive but yield the desired products with high selectivity. semanticscholar.org This suggests a delicate balance between reactivity and selectivity governed by electronic factors. In some cases, electron-rich aryl triflates have provided satisfactory results where electron-poor variants led to side products like phenols. researchgate.net
Optimization of the catalytic system is crucial for achieving high efficiency in the desulfinylative coupling of thiophene-2-sulfinate. Key parameters include the choice of palladium precursor, ligand, base, and solvent. Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used precatalyst. researchgate.netacs.org
The ligand architecture plays a pivotal role in the reaction's success. While some systems can operate under ligand-free conditions, the use of phosphine (B1218219) ligands often enhances reactivity and yields. core.ac.uk Bidentate phosphine ligands have been identified as key to obtaining good cross-coupling yields. researchgate.net The choice of ligand can even determine the stereochemical outcome in related dienylation reactions, highlighting the profound influence of the ligand on the catalytic pathway. nih.gov For instance, ligands like Xantphos and dppbz can lead to opposite stereoselectivities. nih.gov In the coupling of organolithium compounds with aryl chlorides, bulky phosphine ligands such as XPhos have proven effective. organic-chemistry.org
| Catalyst System | Ligand | Key Feature | Reference |
|---|---|---|---|
| Pd(OAc)₂ | Bidentate Phosphine | Found to be key for good cross-coupling yields. | researchgate.net |
| Pd(OAc)₂ / PCy₃ | Tricyclohexylphosphine | Used in mechanistic studies to probe reaction intermediates. | acs.org |
| Pd₂(dba)₃ / XPhos | XPhos | Effective for coupling highly reactive organolithiums with aryl chlorides. | organic-chemistry.org |
| Pd(OAc)₂ / SPhos | SPhos | Effective in Suzuki-Miyaura coupling of related pyridyl borates. | researchgate.net |
| None | Ligand-free | Successful for coupling with certain bromobenzonitriles. | core.ac.uk |
A significant advancement in the desulfinylative coupling of thiophene-2-sulfinate is the development of protocols that utilize environmentally benign solvents. acs.org Research has demonstrated that the reaction can be performed efficiently in aqueous media, which increases the atom economy and reduces the environmental impact by diminishing reliance on volatile organic compounds. rsc.orgresearchgate.net
Notably, the efficient desulfinylative cross-coupling of thiophene and furan sulfinates with aryl bromides has been achieved in water, chemoselectively producing aryl-substituted heteroaromatics in very good yields without the need for a base, additives, or co-catalysts. rsc.org This represents a significant step towards a more sustainable chemical synthesis. The ability to perform these reactions in water or mixed-aqueous systems not only aligns with the principles of green chemistry but can also simplify product isolation. researchgate.netexaly.com
The generally accepted mechanism for the palladium-catalyzed desulfinylative cross-coupling of thiophene-2-sulfinate with aryl halides involves a catalytic cycle (Scheme 1). nih.gov
Generation of the Active Catalyst : The cycle begins with the in situ reduction of a Pd(II) precatalyst, such as Pd(OAc)₂, to the active Pd(0) species. This reduction can be facilitated by a homocoupling of the sulfinate salt. nih.govacs.org
Oxidative Addition : The active Pd(0) complex undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate, (Ar)Pd(L)₂(X). nih.gov Kinetic studies often show a zero-order dependence on the aryl halide concentration, suggesting that this step is typically not the rate-limiting step of the reaction. acs.org
Transmetalation : The halide on the Pd(II) complex is then exchanged for the thiophene-2-sulfinate group. This transmetalation step involves the lithium thiophene-2-sulfinate salt and results in a palladium sulfinate intermediate, (Ar)Pd(L)₂(SO₂-Thiophene). nih.gov For carbocyclic sulfinates, this transmetalation step has been identified as the turnover-limiting step. nih.govacs.org
Sulfur Dioxide Extrusion : The palladium sulfinate intermediate then undergoes extrusion of sulfur dioxide (SO₂), a key step that forms a Pd(II)-thienyl species. For heterocyclic sulfinates, the loss of SO₂ from a chelated Pd(II) sulfinate complex can be the turnover-limiting step. nih.govacs.org
Reductive Elimination : The final step is the reductive elimination of the aryl and thienyl groups from the palladium center, which forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov
Mechanistic investigations have revealed that the catalyst's resting state and the turnover-limiting step can differ between carbocyclic and heterocyclic sulfinates. nih.govacs.org For pyridine-2-sulfinate, a chelated Pd(II) sulfinate complex formed after transmetalation is the resting state, and the subsequent loss of SO₂ is rate-limiting. This contrasts with carbocyclic sulfinates, where the oxidative addition complex is the resting state, and transmetalation is the slower step. nih.govacs.org
Scheme 1: Generalized Catalytic Cycle for Palladium-Catalyzed Desulfinylative Cross-Coupling
mermaid
graph TD
A[Pd(0)L₂] -->|Oxidative Addition
(Ar-X)| B{Ar-Pd(II)(X)L₂};
B -->|Transmetalation
(Li⁺ ⁻SO₂-Thiophene)| C{Ar-Pd(II)(SO₂-Thiophene)L₂};
C -->|SO₂ Extrusion| D{Ar-Pd(II)(Thiophene)L₂};
D -->|Reductive Elimination| E[Ar-Thiophene];
D --> A;
Mechanistic Elucidation of Desulfinylative Pathways
Proposed Catalytic Cycles for Palladium-Mediated Transformations
The versatility of palladium catalysis is well-documented, with its ability to facilitate a wide range of bond-forming reactions. caltech.edu In the context of transformations involving sulfinate salts like lithium thiophene-2-sulfinate, the proposed catalytic cycles generally involve a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. caltech.eduuva.es
A typical catalytic cycle for a palladium-catalyzed cross-coupling reaction begins with a Pd(0) species. caltech.edu This catalyst undergoes oxidative addition with an aryl halide, forming a Pd(II) intermediate. The subsequent step, transmetalation, involves the transfer of the thiophene group from the lithium thiophene-2-sulfinate to the palladium center. This step is often crucial and can be influenced by various factors. nih.gov Finally, reductive elimination from the Pd(II) complex yields the desired cross-coupled product and regenerates the active Pd(0) catalyst, thus completing the cycle. caltech.eduuva.es
In some cases, the reaction may proceed through a Pd(II)/Pd(IV) cycle, particularly when an oxidant is present. snnu.edu.cn The specific nature of the catalytic cycle can be highly dependent on the reaction conditions, the nature of the substrates, and the ligands employed.
Role of Ligand Effects and Catalyst Oxidation States
Ligands play a pivotal role in modulating the reactivity and stability of the palladium catalyst throughout the catalytic cycle. caltech.edu The choice of ligand can influence the rate and efficiency of the oxidative addition and reductive elimination steps. For instance, phosphine ligands are commonly used and can be tuned electronically and sterically to optimize the reaction outcome. nih.gov
The oxidation state of the palladium catalyst is a key feature of these transformations. The catalytic cycle typically shuttles between Pd(0) and Pd(II) states. caltech.edu However, the involvement of other oxidation states, such as Pd(I) or Pd(IV), has been proposed in certain mechanistic pathways, particularly in radical processes or when external oxidants are used. snnu.edu.cnnih.gov The stability of these different oxidation states is influenced by the ligand environment and the specific substrates involved in the reaction.
Recent studies have highlighted that the resting state of the catalyst can vary depending on the nature of the sulfinate coupling partner. For carbocyclic sulfinates, the oxidative addition complex is often the resting state, with transmetalation being the turnover-limiting step. In contrast, for certain heterocyclic sulfinates, a chelated Pd(II) sulfinate complex formed after transmetalation can be the resting state, and the subsequent extrusion of sulfur dioxide becomes turnover-limiting. nih.gov
Hypothesized Proto-Desulfinylation Processes
A potential side reaction in palladium-catalyzed cross-couplings of sulfinates is proto-desulfinylation, which leads to the formation of a C-H bond instead of the desired C-C or C-heteroatom bond. This process involves the loss of the sulfinate group and its replacement by a proton from a source within the reaction mixture.
The mechanism of proto-desulfinylation is thought to involve the protonation of an organopalladium intermediate before reductive elimination can occur. The source of the proton can be trace amounts of water, alcohols, or other protic species present in the reaction medium. The propensity for this side reaction can be influenced by the reaction conditions, the nature of the substrate, and the stability of the key organopalladium intermediates.
Other Reaction Pathways Involving the Sulfinate Moiety
Beyond palladium-catalyzed transformations, the sulfinate group of lithium thiophene-2-sulfinate can engage in a variety of other reaction pathways, showcasing its versatility as a synthetic building block.
Nucleophilic Behavior of the Sulfinate Anion in C-C and C-Heteroatom Bond Formation
The sulfinate anion is a soft nucleophile and can participate in nucleophilic substitution reactions to form carbon-sulfur (C-S) and heteroatom-sulfur bonds. This reactivity is fundamental to the synthesis of sulfones and related sulfur-containing compounds. cas.cn
In the context of C-C bond formation, while less common than its use in C-S bond formation, the sulfinate can act as a precursor to other functionalities that then participate in C-C coupling reactions. For instance, the conversion of the sulfinate to a sulfone can activate an adjacent position for further functionalization.
The nucleophilic character of the sulfinate anion is more prominently displayed in C-S bond formation. It can react with a variety of electrophiles, such as alkyl halides or activated alcohols, to generate sulfones. This transformation is a cornerstone of sulfone synthesis. cas.cn Furthermore, the sulfinate moiety can be involved in reactions leading to the formation of C-O and C-N bonds under specific conditions, often through rearrangement or fragmentation pathways. nih.gov
Radical-Mediated Transformations Involving Sulfur-Based Leaving Groups
The sulfinate group can also be a precursor to sulfur-based radicals, which can then participate in a variety of transformations. The extrusion of sulfur dioxide (SO2) from a sulfonyl radical is a common and entropically favorable process that drives many radical reactions. nih.gov
Recent research has focused on the generation of alkyl radicals from sulfinates through oxidative processes. princeton.edu These radicals can then be trapped by various partners, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This approach provides a complementary strategy to traditional ionic pathways.
The involvement of radical intermediates in sulfinate chemistry has been substantiated through various experimental and computational studies. sioc-journal.cnresearchgate.net The generation of sulfonyl radicals from sulfinates can be initiated by single-electron transfer (SET) processes, often mediated by a transition metal catalyst or an oxidant. sioc-journal.cn
Once formed, these sulfonyl radicals can add to unsaturated systems or undergo desulfinylation to generate carbon-centered radicals. The latter can then participate in a cascade of reactions, including cyclizations and intermolecular additions. ucl.ac.uk The study of these radical intermediates is crucial for understanding and controlling the regioselectivity and stereoselectivity of these transformations. The use of radical traps, such as TEMPO, can provide evidence for the involvement of radical pathways in a given reaction. sioc-journal.cn
Reductive Sulfinylation Processes via Nucleophilic Chain Isomerization
Recent advancements in synthetic methodologies have introduced novel approaches to reductive sulfinylation, a key transformation in organosulfur chemistry. One such innovative strategy involves a nucleophilic chain isomerization process. This method facilitates the conversion of sulfur(VI) species, such as sulfonyl derivatives, into sulfur(IV) compounds like sulfinates.
A notable example of this is the reductive sulfinylation of various nucleophiles using sulfonylpyridinium salts (SulPy). evitachem.comcas.cn This process is characterized by a nucleophilic chain substitution (SNC) reaction, which entails the isomerization of a S(VI) center to a S(IV) center. evitachem.comcas.cnnih.gov While the direct involvement of lithium thiophene-2-sulfinate in this specific named reaction is not explicitly detailed in the reviewed literature, the underlying principles are highly relevant to the reactivity of sulfinates.
The general mechanism of this nucleophilic chain isomerization begins with the attack of a nucleophile on the S(VI) center of the sulfonylpyridinium salt. This initiates a cascade of events leading to the formation of an electrophilic sulfinate ester intermediate containing a S(IV) center. This intermediate is then susceptible to nucleophilic attack, ultimately yielding the desired sulfinylated product. nih.gov This process effectively achieves a reductive sulfinylation by isomerizing the oxidation state of the sulfur atom within the reaction sequence. evitachem.comcas.cn
The versatility of this methodology is demonstrated by its applicability to a wide array of nucleophiles, including complex molecules, which underscores its potential for late-stage functionalization in drug discovery and materials science. evitachem.comcas.cn The reaction conditions are typically mild, proceeding at room temperature, and the sulfonylpyridinium salts are often stable and easily accessible from commercially available starting materials. cas.cn
Table 1: Representative Nucleophiles and Conditions for Reductive Sulfinylation via Nucleophilic Chain Isomerization
| Nucleophile (Substrate) | Sulfonylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| Various Alcohols and Phenols | SulPy 2a | Na₃PO₄ | CH₃CN | Room Temp. | High | cas.cn |
| Complex Drug Molecules | SulPy Reagents | Na₃PO₄ | CH₃CN | Room Temp. | Good | evitachem.comcas.cn |
It is important to note that traditional methods for converting sulfonyl compounds to sulfinyl derivatives often necessitate harsh conditions, such as strong bases or high temperatures, followed by a separate deoxygenation step. nih.gov The nucleophilic chain isomerization pathway represents a more streamlined and milder alternative.
Electrophilic Applications of Sulfinate Derivatives in Organic Synthesis
While sulfinates, including lithium thiophene-2-sulfinate, are often utilized as nucleophiles, their reactivity can be inverted, allowing them to serve as electrophilic partners in a variety of synthetic transformations. rsc.orgresearchgate.net This dual reactivity makes them highly versatile building blocks in organic synthesis. rsc.orgresearchgate.net The electrophilic nature of sulfinate derivatives is typically unlocked through activation with specific reagents.
One prominent method for activating sulfinate esters for electrophilic attack involves the use of triflic anhydride (B1165640) (Tf₂O). rsc.orgrsc.org This activation generates a highly reactive intermediate that can readily engage with nucleophiles. For instance, the reaction of a 2-biarylyl sulfinate ester with Tf₂O can lead to an intramolecular electrophilic cyclization, forming dibenzothiophene (B1670422) S-oxides. rsc.org This transformation proceeds through the electrophilic activation of the sulfinate ester, followed by an intramolecular S-arylation. rsc.orgrsc.org
The electrophilic potential of sulfinates has also been harnessed in intermolecular reactions. In a Friedel-Crafts-type process, an activated sulfinate can react with electron-rich aromatic systems, such as thiophene. beilstein-journals.org The reaction of a sulfinate salt with a hypervalent iodine(III) reagent can generate an electrophilic sulfonium (B1226848) species, which is then trapped by the aromatic nucleophile. beilstein-journals.org This demonstrates the capacity of sulfinate derivatives to act as electrophiles for C-S bond formation.
Furthermore, sulfinate esters can participate in palladium-catalyzed cross-coupling reactions where they function as electrophilic partners. For example, o-bromophenyl-substituted sulfinate esters can undergo a bromide-selective cross-coupling followed by an S-N bond formation to construct thiaphenanthridinones. nih.gov
Table 2: Examples of Electrophilic Applications of Sulfinate Derivatives
| Sulfinate Derivative | Activating Agent/Catalyst | Nucleophile/Coupling Partner | Product Type | Reference |
| 2-Biarylyl sulfinate ester | Triflic anhydride (Tf₂O) | (Intramolecular) | Dibenzothiophene S-oxide | rsc.orgrsc.org |
| Sulfinate salt | Hypervalent iodine(III) reagent | Thiophene | Substituted thiophene | beilstein-journals.org |
| o-Bromophenyl-substituted sulfinate ester | Palladium catalyst | 2-Borylanilines | Thiaphenanthridinone | nih.gov |
| Sulfinate ester | Triflic anhydride (Tf₂O) | Allylsilanes | Allyl sulfoxide | rsc.org |
The ability to switch the reactivity of sulfinate derivatives from nucleophilic to electrophilic by simply altering the reaction conditions or adding an activating agent highlights their synthetic utility. This versatility allows for the construction of a diverse array of sulfur-containing molecules from a common precursor.
Advanced Spectroscopic and Computational Investigations of Lithiumthiophene 2 Sulfinate
Spectroscopic Characterization Techniques for Reaction Monitoring and Product Analysis
Spectroscopic methods are indispensable for the real-time monitoring of chemical reactions and the detailed analysis of resulting products. In the context of reactions involving lithium thiophene-2-sulfinate, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Electron Paramagnetic Resonance (EPR) spectroscopy provide critical insights into reaction mechanisms, product identity, and the potential involvement of radical species.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to elucidate molecular structures and monitor reaction progress. In studies of palladium-catalyzed cross-coupling reactions involving heterocyclic sulfinates, 31P{1H} and 19F{1H} NMR are particularly valuable for tracking the evolution of catalyst and substrate species in real-time. nih.govacs.org
For instance, in a model reaction, the transformation of reactants can be followed by setting up the reaction in a Young's NMR tube and acquiring spectra at various temperatures and time intervals. nih.govacs.org This approach allows for the identification of key intermediates. In a palladium-catalyzed reaction, the formation of the active Pd(0) species and subsequent oxidative addition complexes can be observed. For example, the oxidative addition complex (4–F-C6H4)Pd(PCy3)2(Br) has been identified by its characteristic 31P NMR signal at δP = 20.08 ppm. nih.gov When a pyridine-2-sulfinate substrate is used, a palladium sulfinate complex can also be observed, providing direct evidence for the transmetalation step. acs.org The comparison of reaction rates and intermediate formation between different sulfinate salts, such as carbocyclic versus heterocyclic sulfinates, can be quantitatively assessed, offering deep mechanistic insights. nih.govacs.org
Table 1: Exemplary NMR Data for Intermediates in a Palladium-Catalyzed Cross-Coupling Reaction
| Intermediate/Species | Spectroscopic Method | Observed Chemical Shift (δ) | Reference |
| (4–F-C6H4)Pd(PCy3)2(Br) | 31P NMR | 20.08 ppm | nih.gov |
| Palladium Pyridine-2-Sulfinate Complex | 31P NMR | 38.03 ppm | acs.org |
| Pd(PCy3)2(OAc)2 Complex | 31P NMR | Not specified | nih.gov |
| Acetate (B1210297)/Bromide Exchange Complex | 31P NMR | 19.79 ppm | nih.gov |
Studies on lithium-sulfur exchange reactions have also employed NMR spectroscopy to detect hypervalent "ate" complex intermediates, which are crucial for understanding the reaction pathway. researchgate.net Furthermore, NMR is a cornerstone technique for characterizing novel materials for energy storage, including lithium-based batteries, by providing information on structure and ion diffusion. cuny.edu
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of compounds, thereby confirming product identity and assessing purity. escholarship.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to separate and identify components from complex reaction mixtures. escholarship.orgacs.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions.
In the synthesis of complex organic molecules, such as functionalized naphtho[1,2-c]thiophene (B14749731) 2,2-dioxides, HRMS is used to confirm the structure of the final product. acs.org For example, a synthesized compound might be analyzed via ESI (Electrospray Ionization), and the measured mass-to-charge ratio (m/z) is compared to the calculated value for the expected molecular formula to confirm its identity. acs.org The post-column addition of lithium ions in LC-MS analyses can enhance the sensitivity and provide characteristic fragmentation patterns for certain classes of molecules, such as steroids, by forming stable lithiated adducts. nih.gov This technique improves the detection of precursor ions and aids in structural elucidation through the analysis of fragment ions. nih.gov
Table 2: Example of High-Resolution Mass Spectrometry Data for Product Characterization
| Compound | Ionization Method | Calculated m/z [M+Na]+ | Found m/z | Reference |
| C33H28N2NaO7S2 | ESI | 651.1236 | 651.1237 | acs.org |
This level of precision is crucial for verifying that a desired transformation has occurred and for identifying any potential byproducts. Mass spectrometry is also employed to identify soluble degradation products in lithium-sulfur batteries, providing insights into aging mechanisms. mdpi.com
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect species with unpaired electrons, such as radicals. ccspublishing.org.cn This makes it an essential tool for identifying reaction pathways that proceed through radical intermediates. rsc.org
The involvement of radical mechanisms in reactions with sulfinate salts can be investigated through radical-trap control experiments combined with EPR analysis. rsc.org For instance, if a reaction is inhibited by the presence of a radical scavenger like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), it strongly suggests a radical pathway. acs.orgrsc.org EPR spectroscopy can then be used to directly observe the formation of radical species. In reactions involving sodium arylsulfinates, EPR results have confirmed the in-situ generation of arylsulfenyl radicals, which are key intermediates in certain hydrothiolation reactions. rsc.org Similarly, in visible-light-induced reactions, EPR studies, along with cyclic voltammetry, can demonstrate that light promotes an electron transfer process, generating radical cations and other radical species that drive the reaction forward. ccspublishing.org.cn
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often difficult or impossible to obtain through experimental methods alone. researchgate.net
Density Functional Theory (DFT) has become a popular and effective computational method for elucidating complex reaction mechanisms, predicting molecular properties, and screening new materials. researchgate.netwhiterose.ac.uk DFT calculations can model the potential energy surfaces of reactions, helping to identify the most likely pathways.
For reactions involving lithiated thiophenes, DFT has been used to study mechanisms such as the "halogen dance" (HD). whiterose.ac.uk In one study, DFT calculations at the B3LYP-D2/6-311++G(d,p) level of theory were employed to investigate the detailed mechanism of an HD reaction with a bromo-thiophene derivative. whiterose.ac.uk The calculations confirmed that the initial lithiation step, proton abstraction, is most favorable at a specific position on the thiophene (B33073) ring. whiterose.ac.uk DFT can also be used to explore different possible mechanistic pathways. For example, in the halogen dance reaction, both a four-centre transition state and an SN2-type transition state were evaluated. The calculations showed that the SN2 pathway had significantly lower activation barriers, making it the more plausible mechanism consistent with experimental observations. whiterose.ac.uk Such studies are critical for understanding the oxidation mechanisms of thiophene derivatives and for designing more efficient catalytic processes. researchgate.net
In the study of the thiophene halogen dance, DFT calculations revealed that after an initial rate-determining step, subsequent steps involving the reaction of a 2,3-dibromothiophene (B118489) intermediate with a lithiated product proceed through barrierless paths connected by submerged SN2 type transition states. whiterose.ac.uk This detailed energetic mapping explains why the reaction proceeds smoothly and rapidly after the initial lithiation. whiterose.ac.uk The calculations showed that bromide catalysis significantly lowers the energy barrier for one of the key steps from approximately 200 kJ mol-1 to 45 kJ mol-1, while subsequent steps become barrierless. whiterose.ac.uk
Table 3: Calculated Transition State and Activation Energies for a Halogen Dance Reaction
| Reaction Step | Transition State Type | Imaginary Frequency (cm-1) | Activation Energy (kJ mol-1) | Reference |
| Step 2 | SN2 | Not specified | 45 | whiterose.ac.uk |
| Step 3 | SN2 | 72.35i | -12.22 (barrierless) | whiterose.ac.uk |
| Step 4 | SN2 | Not specified | -20.89 (barrierless) | whiterose.ac.uk |
Calculations performed at the B3LYP-D2/6-311++G(d,p) level. Negative activation energy indicates a barrierless path relative to the preceding intermediate.
These computational findings provide a quantitative understanding of the reaction kinetics and thermodynamics, guiding the optimization of reaction conditions and the development of new synthetic methodologies.
Quantum-Statistical and Stochastic Thermodynamics Approaches in Molecular Reactivity
To move beyond empirical observations of reactivity, theoretical chemistry provides powerful frameworks for understanding chemical reactions at a molecular level. Quantum-statistical and stochastic thermodynamics are two such approaches that offer deep insights into the fundamental principles governing molecular behavior.
Quantum statistical mechanics serves as the bridge between the microscopic world, governed by quantum mechanics, and the macroscopic world of thermodynamics. ebsco.com This theory utilizes the quantized energy levels of molecules, which can be determined from spectroscopic data or quantum mechanical calculations, to predict the thermodynamic properties of a bulk system. libretexts.org A central concept is the partition function, a temperature-dependent quantity calculated from molecular energy levels, from which all other thermodynamic properties (like entropy, enthalpy, and free energy) can be derived. libretexts.org In the context of molecular reactivity, this framework is the foundation of Transition State Theory, which seeks to predict reaction rates by calculating the thermodynamic properties of both the reactants and the transitory "transition state" structure that lies energetically between reactants and products. libretexts.org
While quantum statistical mechanics is powerful for systems at or near equilibrium, many chemical reactions are dynamic, non-equilibrium processes characterized by random fluctuations. Stochastic thermodynamics extends the principles of thermodynamics to describe these small, fluctuating systems. ulb.beumd.edu It provides a framework for understanding thermodynamic concepts like work, heat, and entropy production along the trajectory of a single molecule or a small ensemble of molecules. umd.edu
Key aspects of these approaches include:
Stochastic Processes: Chemical reactions are viewed as inherently stochastic (random) events. aip.org The time evolution of a reactive system can be described by a master equation, which governs the probabilities of transitioning between different chemical states. aip.orgarxiv.org
Fluctuation Theorems: These theorems provide powerful relationships that constrain the probability distributions of thermodynamic quantities like work or entropy production in non-equilibrium systems. ulb.be
Energy Redistribution: At a microscopic level, reactive events can be seen as collisions that conserve total energy but redistribute it between potential and kinetic forms. ulb.be This redistribution is the origin of the heat absorbed or released in a reaction (enthalpy). ulb.be
Entropy Production: Stochastic thermodynamics provides a rigorous definition of entropy production for a reactive system, linking it to the probabilities of forward and reverse reaction trajectories. aip.org This allows for a detailed understanding of the thermodynamic driving forces and irreversibility of a chemical process.
By applying these methods, the reactivity of a compound like Lithium thiophene-2-sulfinate can be modeled not just as a static property but as a dynamic process influenced by the statistical probabilities of molecular interactions and energy fluctuations.
In Silico Modeling of Structure-Reactivity Relationships in Sulfinate Chemistry
In silico modeling, or computational chemistry, has become an indispensable tool for establishing quantitative structure-reactivity relationships (QSRR). researchgate.net For sulfinate chemistry, these methods allow researchers to probe how the electronic and steric properties of a molecule influence its chemical behavior without the need for extensive experimentation. Density Functional Theory (DFT) is a particularly common method used to investigate reaction mechanisms and predict reactivity. acs.org
Computational studies on sulfinate reactivity often involve calculating a set of molecular descriptors from the ground-state wavefunction of the molecule. rsc.org These descriptors can then be correlated with experimentally observed reaction rates or selectivities to build a predictive model. For a compound like Lithium thiophene-2-sulfinate and its derivatives, key descriptors would include:
Electron Affinity (EA): The energy change when an electron is added to a molecule. It serves as a measure of the electrophilicity of the substrate. rsc.org
Molecular Electrostatic Potential (ESP): The ESP maps the charge distribution of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The ESP value at the carbon atom undergoing substitution is a powerful predictor of reactivity in nucleophilic substitution reactions. rsc.org
Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. In many reactions, the interaction between the HOMO of the nucleophile and the LUMO of the electrophile is dominant.
Transition State (TS) Analysis: Locating and calculating the energy of the transition state for a proposed reaction mechanism provides a direct estimate of the activation energy barrier. nih.gov This is a computationally intensive but highly accurate way to predict reaction rates. acs.org
These computational approaches have been successfully applied to understand and predict the outcomes of various reactions, including nucleophilic aromatic substitution (SNAr) and the behavior of sulfinate esters. rsc.orgnih.gov A hypothetical in silico study on substituted thiophene-2-sulfinates might generate data like that shown in the table below, correlating calculated descriptors with predicted reactivity.
| Compound | Substituent (R) at C5-position | Calculated LUMO Energy (eV) | Calculated ESP at C2 (a.u.) | Predicted Relative Reactivity |
|---|---|---|---|---|
| Lithium thiophene-2-sulfinate | -H | -1.2 | +0.05 | Baseline |
| Derivative 1 | -Cl (Electron-withdrawing) | -1.8 | +0.09 | Higher |
| Derivative 2 | -NO2 (Strongly electron-withdrawing) | -2.5 | +0.15 | Highest |
| Derivative 3 | -CH3 (Electron-donating) | -0.9 | +0.03 | Lower |
By building robust models from such data, chemists can rationalize observed outcomes and, more importantly, predict the reactivity of new, unsynthesized molecules, thereby guiding future experimental work. rsc.org
Applications of Lithiumthiophene 2 Sulfinate in Complex Molecule Synthesis
Construction of Functionalized Biaryls and Aryl-Substituted Heteroaromatics
Lithium thiophene-2-sulfinate has proven to be a valuable reagent in the synthesis of biaryls and aryl-substituted heteroaromatics, which are common motifs in many functional materials and biologically active compounds. cas.cnthieme-connect.de
Synthesis of Electron-Deficient Thiophene (B33073) and Furan (B31954) Derivatives
The synthesis of thiophene and furan derivatives is of great interest due to their prevalence in natural products and pharmaceuticals. sioc-journal.cn Traditional methods for creating these structures often involve multi-step processes. However, the use of sulfinate salts provides a more direct route. While direct synthesis using lithium thiophene-2-sulfinate can be challenging under certain conditions, its sodium counterpart, sodium thiophene-2-sulfinate, has been noted as unsuccessful in some iodine-mediated iodosulfonylation reactions of alkynes. rsc.org This highlights the nuanced reactivity of these sulfinate salts and the importance of selecting the appropriate reaction conditions and cationic partner.
The development of efficient synthetic methods for this class of compounds remains an important area of research. sioc-journal.cn One-pot procedures involving C(sp)-C(sp) oxidative coupling and intramolecular annulation of terminal alkynes represent a promising strategy for synthesizing 2,5-disubstituted furan and thiophene derivatives. sioc-journal.cn
Access to Substituted Benzothiophenes and Benzofurans
Benzothiophenes and benzofurans are key structural units in many pharmaceuticals and functional materials. thieme-connect.comscielo.org.za The synthesis of these compounds can be achieved through various transition-metal-catalyzed intramolecular C-heteroatom bond formations. thieme-connect.com These reactions often utilize reactive organosulfur intermediates. thieme-connect.com
For instance, the synthesis of 2,3-disubstituted benzothiophenes can be accomplished via radical-mediated intramolecular cyclization. thieme-connect.com Another approach involves the palladium-catalyzed coupling of 2-iodothiophenol (B3069315) with phenylacetylene, which yields a range of 2-substituted benzo[b]thiophenes. researchgate.net Furthermore, lithiated benzothiophenes and benzofurans, when appropriately protected with a silyl (B83357) group to prevent anion migration, serve as effective intermediates for additions to piperidones. researchgate.net
Role as a Key Intermediate in Diversifying Chemical Scaffolds
Lithium thiophene-2-sulfinate and related sulfinate derivatives are versatile intermediates that enable the diversification of chemical scaffolds. Sulfinic acids and their salts can act as either nucleophilic or electrophilic reagents depending on the reaction conditions, making them powerful tools in organic synthesis. researchgate.net This dual reactivity allows for the construction of a wide array of hetero- and carbocyclic compounds under relatively mild conditions. researchgate.net
The thienyl group, derived from thiophene, is a crucial building block. rroij.com Deprotonation of thiophene with organolithium reagents like butyllithium (B86547) yields 2-lithiothiophene, a key intermediate for introducing the thiophene moiety into various molecules. rroij.com This intermediate can then be used in subsequent reactions to create more complex structures.
Comparative Analysis with Established Cross-Coupling Methodologies
Cross-coupling reactions are fundamental in C-C bond formation. The Suzuki-Miyaura, Hiyama, and Negishi reactions are well-established methods that utilize organoboron, organosilicon, and organozinc reagents, respectively. mdpi.comillinois.edumdpi-res.com
Table 1: Comparison of Cross-Coupling Methodologies
| Feature | Lithium thiophene-2-sulfinate (Desulfinative Coupling) | Suzuki-Miyaura Coupling | Hiyama Coupling | Negishi Coupling |
|---|---|---|---|---|
| Organometallic Reagent | Organosulfinate | Organoboron | Organosilicon | Organozinc |
| Advantages | Readily available starting materials, versatile reactivity. researchgate.net | Mild reaction conditions, high functional group tolerance, commercially available reagents. | Low toxicity, high stability of organosilane reagents. arkat-usa.org | High reactivity of organozinc reagents, good for unreactive substrates. |
| Disadvantages | Can require transition-metal catalysts, potential for side reactions. cas.cn | Boronic acids can be unstable. | Requires an activating agent (e.g., fluoride (B91410) source). | Organozinc reagents are often moisture and air-sensitive. |
Desulfinative cross-coupling reactions using sulfinate salts have emerged as an effective alternative. nih.gov These reactions can be catalyzed by transition metals like palladium and offer a way to form biaryl products. cas.cnnih.gov While traditional methods are highly effective, they often require pre-activated starting materials. thieme-connect.de The use of sulfinates provides a complementary approach, sometimes avoiding the need for expensive or unstable reagents. researchgate.net For instance, transition-metal-free desulfinative coupling of heteroaryl sulfinates with Grignard reagents has been developed for the synthesis of heterobiaryl products, offering a more cost-effective and straightforward method compared to some transition-metal-catalyzed processes. cas.cn
Emerging Synthetic Utility in Materials Science and Pharmaceutical Lead Generation
The unique properties of thiophene-containing compounds make them valuable in both materials science and drug discovery.
In materials science , thiophene derivatives are investigated as functional additives in high-voltage lithium-ion batteries. researchgate.net For example, 2,2′-Bithiophene and 2,2′:5′,2′′-Terthiophene can be electropolymerized to form protective films on cathode surfaces, enhancing cycling stability at high voltages. researchgate.net The sulfonic acid group of related compounds can also improve adhesion properties in coatings and films for electronic devices.
In pharmaceutical lead generation , the benzothiophene (B83047) scaffold is present in numerous bioactive compounds. mdpi.com For example, derivatives of quinoline-benzofuran and quinoline-benzothiophene have shown promise as antiplasmodial agents. scielo.org.za The versatility of sulfinate chemistry allows for the synthesis of diverse libraries of compounds for screening, aiding in the discovery of new therapeutic agents. researchgate.netscispace.com
Conclusions and Future Research Directions
Summary of Current State-of-the-Art in Lithiumthiophene-2-sulfinate Chemistry
Lithium thiophene-2-sulfinate is primarily valued as a stable, solid, and readily accessible precursor for the 2-thienylsulfonyl moiety (Th-SO₂–). Its current applications are centered on a few robust and well-established transformation types that leverage the nucleophilic and radical-precursor nature of the sulfinate group.
The most fundamental application is in nucleophilic substitution reactions . Reacting Lithium thiophene-2-sulfinate with various carbon-based electrophiles, such as alkyl halides or epoxides, provides a direct and efficient route to a wide range of alkyl thienyl sulfones. This S-alkylation is a cornerstone transformation, offering high yields and predictable outcomes for the synthesis of sulfone-containing target molecules.
A second major area of application involves metal-catalyzed cross-coupling reactions . Lithium thiophene-2-sulfinate serves as an excellent coupling partner in palladium- or copper-catalyzed processes to form C(sp²)–S bonds. Its reaction with aryl or vinyl halides (or triflates) under catalytic conditions yields diaryl or aryl-vinyl sulfones, respectively. These methods have significantly expanded the toolkit for constructing complex molecular architectures incorporating the thienylsulfonyl group.
Finally, the generation of the 2-thienylsulfonyl radical (Th-SO₂•) from the sulfinate salt has become a powerful strategy in modern organic synthesis. This can be achieved through various oxidative methods, including chemical oxidants or, more recently, through photoredox and electrochemical catalysis. The resulting sulfonyl radical readily participates in addition reactions to alkenes and alkynes, enabling the construction of new C–S and C–C bonds in a single step, often with high regioselectivity.
The table below summarizes these cornerstone transformations.
| Transformation Type | Reaction Partner | Product Class | Key Features & Utility |
|---|---|---|---|
| Nucleophilic Sulfonylation | Alkyl Halides (R-X) | Alkyl Thienyl Sulfones | Direct, high-yielding C(sp³)–S bond formation. |
| Palladium/Copper Cross-Coupling | Aryl/Vinyl Halides (Ar-X) | Diaryl/Aryl-Vinyl Sulfones | Powerful method for C(sp²)–S bond formation. |
| Radical Addition | Alkenes / Alkynes | β-Functionalized Sulfones | Access to complex sulfones via radical pathways. |
Untapped Reactivity and Methodological Innovations for Sulfinate Transformations
While the current methods are effective, significant opportunities exist to expand the synthetic utility of Lithium thiophene-2-sulfinate by exploring untapped reactivity and developing novel catalytic systems.
A primary frontier is the development of asymmetric sulfonylation reactions . The majority of sulfones synthesized from this reagent are prochiral or racemic. The design of chiral catalysts—whether based on transition metals with chiral ligands or organocatalytic systems (e.g., chiral phase-transfer catalysts)—that can control the stereoselective formation of C–S bonds would be a major advance. Such methods would provide direct access to enantiomerically enriched chiral sulfones, which are valuable targets in asymmetric synthesis and drug discovery.
Another promising avenue is the exploration of desulfinative coupling reactions . In these transformations, the sulfinate group acts as a traceless directing group or a leaving group, ultimately extruding sulfur dioxide (SO₂). If successfully applied to Lithium thiophene-2-sulfinate, this would establish the reagent as a source of the 2-thienyl nucleophile or radical, rather than the 2-thienylsulfonyl group. For example, a palladium-catalyzed desulfinative coupling with an aryl halide could, in principle, form a biaryl compound (2-arylthiophene), representing a completely new mode of reactivity for this reagent.
Furthermore, the radical chemistry of the 2-thienylsulfonyl radical could be advanced beyond simple additions. The development of radical cascade or radical-polar crossover reactions initiated by the 2-thienylsulfonyl radical could enable the rapid construction of complex polycyclic systems. For instance, a sequence involving radical addition to a diene followed by an intramolecular cyclization and termination via radical-polar crossover would represent a significant increase in molecular complexity from a simple starting material.
Prospects for Environmentally Sustainable Chemical Synthesis Utilizing Sulfinates
The principles of green chemistry offer a compelling framework for guiding future research into the applications of Lithium thiophene-2-sulfinate. The inherent properties of sulfinate salts can be leveraged to design more sustainable synthetic processes.
A key opportunity lies in the expanded use of photoredox and electrochemical catalysis . These technologies replace stoichiometric chemical oxidants, which generate significant waste, with photons or electrons as "traceless" reagents. Developing robust photo- and electrochemical protocols for generating the 2-thienylsulfonyl radical from Lithium thiophene-2-sulfinate under mild, room-temperature conditions would drastically improve the environmental profile of these radical reactions.
The choice of reaction medium is another critical factor. The salt-like nature of Lithium thiophene-2-sulfinate suggests it may have sufficient solubility in more environmentally benign polar solvents, such as water, ethanol, or bio-derived solvents like Cyrene™ (dihydrolevoglucosenone), moving away from traditional chlorinated or aprotic polar solvents. Research into micellar catalysis, where reactions are run in water using surfactants to solubilize organic substrates, could prove particularly fruitful for cross-coupling reactions involving this reagent.
Finally, a focus on atom economy is essential. While direct sulfonylation reactions are highly atom-economical, desulfinative couplings (as discussed in 6.2) are inherently less so due to the extrusion of SO₂. Future innovations should aim to design catalytic cycles where all atoms from the starting materials are incorporated into the final product, or where extruded byproducts like SO₂ can be captured and utilized in subsequent transformations (a "circular economy" approach).
Future Directions in Mechanistic and Theoretical Investigations of Organosulfur Reagents
A deeper, fundamental understanding of the reaction mechanisms involving Lithium thiophene-2-sulfinate is crucial for rational method development. Future research should integrate advanced experimental and computational tools to elucidate the intricate details of these transformations.
Computational modeling , particularly using Density Functional Theory (DFT), is poised to play a pivotal role. Theoretical studies can be used to map out entire catalytic cycles for cross-coupling reactions, identifying the structures and energies of transition states and intermediates. Key questions to be addressed include: What is the precise role of the lithium cation? Does it act merely as a spectator ion, or does it participate in key steps by coordinating to ligands or substrates? How does the electronic nature of the thiophene (B33073) ring influence the rates of oxidative addition or reductive elimination compared to simple arylsulfinates?
Advanced spectroscopic techniques offer a complementary experimental approach. The use of in situ monitoring tools like Rapid-Scan IR, process NMR, or X-ray Absorption Spectroscopy (XAS) could allow for the direct observation of short-lived intermediates, such as palladium(II)-sulfinate complexes or key radical species. Correlating these spectroscopic signatures with kinetic data would provide unambiguous evidence for proposed mechanistic pathways.
Kinetic studies, including Reaction Progress Kinetic Analysis (RPKA) , will be invaluable for dissecting complex catalytic networks. By systematically varying the concentrations of the sulfinate, catalyst, ligands, and coupling partners, one can determine reaction orders and identify catalyst resting states and turnover-limiting steps. This information is essential for optimizing reaction conditions and designing more efficient second-generation catalysts.
The table below outlines key mechanistic questions and the tools that can be employed to address them.
| Mechanistic Question | Proposed Investigative Tool(s) | Expected Insight |
|---|---|---|
| What is the active catalytic species in Pd-catalyzed cross-coupling? | DFT, in situ NMR/XAS, Kinetic Analysis | Identification of catalyst resting state and turnover-limiting step. |
| What is the role of the Li⁺ counterion? | DFT, Cryo-spectroscopy, Conductometry | Clarification of spectator vs. participating role in transition states. |
| How does photoredox catalysis initiate radical formation? | Cyclic Voltammetry, Time-Resolved Spectroscopy, DFT | Elucidation of single-electron transfer (SET) pathways and rates. |
| Can desulfinative pathways be controlled and predicted? | DFT, Isotope Labeling Studies (³⁴S) | Understanding the factors (ligand, temperature) that favor SO₂ extrusion. |
By pursuing these interconnected avenues of research—from developing novel asymmetric and desulfinative reactions to embracing green chemistry principles and conducting deep mechanistic investigations—the scientific community can unlock the full potential of Lithium thiophene-2-sulfinate as a premier reagent in modern organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
